![molecular formula C8H11ClF3N3O B1384051 3-Methyl-5-[3-(Trifluormethyl)pyrrolidin-3-yl]-1,2,4-oxadiazolhydrochlorid CAS No. 2060039-97-4](/img/structure/B1384051.png)
3-Methyl-5-[3-(Trifluormethyl)pyrrolidin-3-yl]-1,2,4-oxadiazolhydrochlorid
Übersicht
Beschreibung
“3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This compound also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . Trifluoromethylpyridines (TFMP) and its derivatives are commonly used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of organic compounds containing fluorine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group contributes unique physicochemical properties due to the presence of the fluorine atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its unique structure. The trifluoromethyl group and the pyrrolidine ring can both participate in various chemical reactions . For example, trifluoromethylpyrazoles can undergo alkylation with alkyl iodides to afford N-alkyl pyrazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its unique structure. The trifluoromethyl group contributes unique physicochemical properties due to the presence of the fluorine atom . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen
Medizin: Pharmakologische Anwendungen
Die Trifluormethylgruppe, die in dieser Verbindung vorhanden ist, ist dafür bekannt, die pharmakologischen Eigenschaften von Medikamenten zu verbessern . Der Pyrrolidinring, ein Merkmal dieser Verbindung, ist ein vielseitiges Gerüst in der Wirkstoffforschung und führt oft zu neuartigen biologisch aktiven Verbindungen . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Medikamente hin, insbesondere dort, wo die Modulation der dreidimensionalen Struktur für die biologische Aktivität entscheidend ist.
Elektronik: Materialeigenschaften
Verbindungen mit Trifluormethylgruppen haben einzigartige physikalisch-chemische Eigenschaften, die in elektronischen Materialien von Vorteil sein können . Der elektronenziehende Charakter der Trifluormethylgruppe könnte die elektronischen Eigenschaften von Materialien beeinflussen, was möglicherweise zu Anwendungen in Halbleitern oder anderen elektronischen Bauteilen führt.
Pflanzenschutzmittel: Pflanzenschutz
Trifluormethylhaltige Verbindungen werden aufgrund ihrer Wirksamkeit im Pflanzenschutz in großem Umfang in Pflanzenschutzmitteln eingesetzt . Die fragliche Verbindung könnte auf ihre potenzielle Verwendung in Pestiziden oder Herbiziden untersucht werden, was zum Schutz von Nutzpflanzen vor Schädlingen und Krankheiten beitragen würde.
Katalyse: Chemische Reaktionen
Es ist bekannt, dass die Trifluormethylgruppe die Reaktivität von Molekülen beeinflusst, wodurch sie für die Verwendung in katalytischen Prozessen geeignet sind . Diese Verbindung könnte auf ihre Rolle als Katalysator oder Katalysatorvorläufer in verschiedenen chemischen Reaktionen untersucht werden, wodurch möglicherweise die Reaktionsgeschwindigkeiten oder die Selektivität verbessert werden.
Materialwissenschaft: Fluorierte Verbindungen
Das Vorhandensein von Fluoratomen in organischen Verbindungen ist mit hoher Stabilität und Beständigkeit gegen Abbau verbunden . Dies macht die Verbindung von Interesse zu einem Kandidaten für die Untersuchung bei der Entwicklung von langlebigen Materialien, die rauen Bedingungen standhalten können.
Synthetische Chemie: Bausteine
Aufgrund der Komplexität und des Vorhandenseins mehrerer funktioneller Gruppen könnte diese Verbindung als Baustein in der synthetischen Chemie dienen . Sie kann zur Synthese einer Vielzahl anderer komplexer Moleküle verwendet werden, was möglicherweise zu neuen Entdeckungen in der chemischen Synthese führt.
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that the introduction of heteroatomic fragments in molecules like this one is a common strategy in drug discovery, as they are useful tools for modifying physicochemical parameters .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
It’s worth noting that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities .
Safety and Hazards
As with any chemical compound, handling “3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride” should be done with appropriate safety measures. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O.ClH/c1-5-13-6(15-14-5)7(8(9,10)11)2-3-12-4-7;/h12H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRCCQZJDMREPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCNC2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


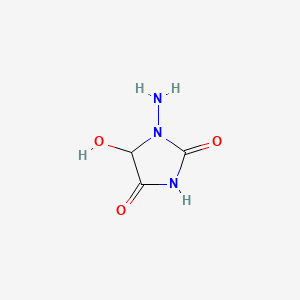
![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)

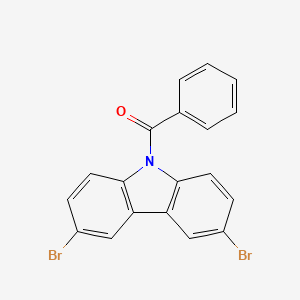

![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)
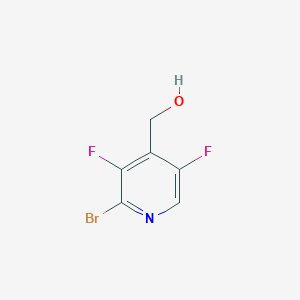
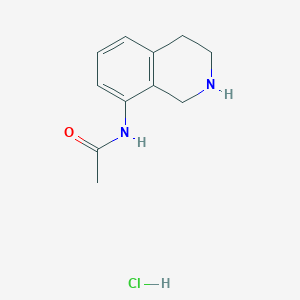

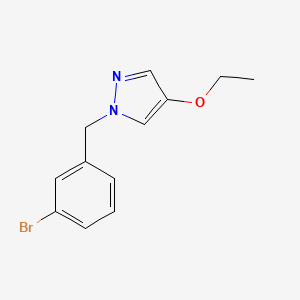
![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)
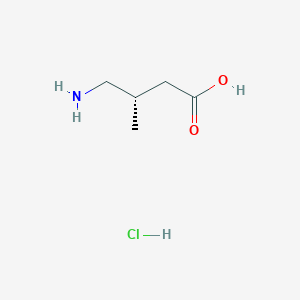

![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)
